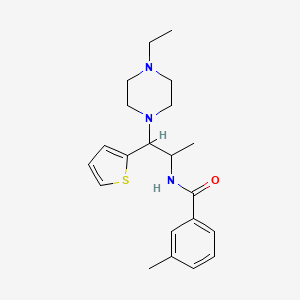
N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbenzamide, also known as ETPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETPB is a small molecule that belongs to the class of piperazine derivatives and has a molecular weight of 398.54 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound is part of a broader category of substances that have been synthesized for pharmacological testing. Research includes the development of new synthetic methods, characterization of chemical properties, and exploration of derivatives for enhanced activity. For example, studies on the synthesis of related alkoxybenzamide derivatives and N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives highlight the chemical versatility and potential for creating compounds with varied biological activities (Rida, Ashour, & Daabees, 1978); (Yang Jing, 2010).
Pharmacological Applications
The research has explored several pharmacological dimensions, including smooth muscle relaxant properties, potential as anticonvulsant agents, and antibacterial activities. Some derivatives have shown promising results in preliminary pharmacological testing for anticholinergic and antihistaminic activities, which could be relevant for treating various conditions (Rida, Ashour, & Daabees, 1978). Moreover, certain derivatives have been evaluated for their affinity towards 5-HT1A receptors, indicating potential uses in neuropsychiatric disorders (Pessoa‐Mahana et al., 2012).
Anticancer and Antimicrobial Properties
Studies have also focused on the synthesis of derivatives with notable antibacterial and antifungal activity, suggesting the therapeutic potential of these compounds in infectious diseases. Additionally, anticancer activities have been investigated through optical spectroscopic and docking studies, revealing interactions with biological targets such as Human Serum Albumin (HSA) (Shareef et al., 2016).
Propiedades
IUPAC Name |
N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3OS/c1-4-23-10-12-24(13-11-23)20(19-9-6-14-26-19)17(3)22-21(25)18-8-5-7-16(2)15-18/h5-9,14-15,17,20H,4,10-13H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNOXCNTTHVEHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

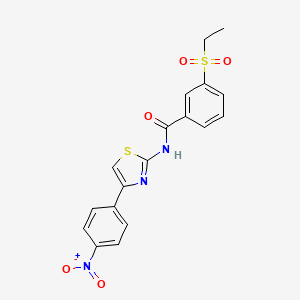
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2373577.png)
![2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2373580.png)
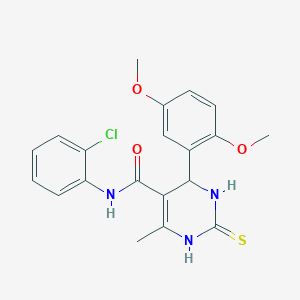
![Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2373584.png)
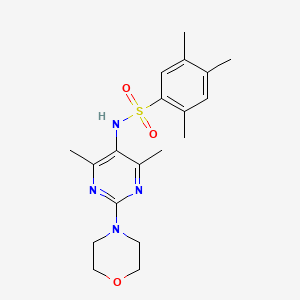
![N-{(E)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B2373587.png)
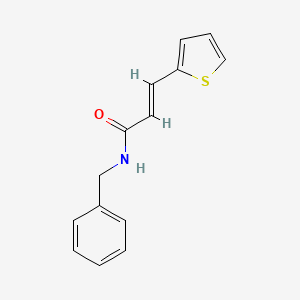
![4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2373590.png)

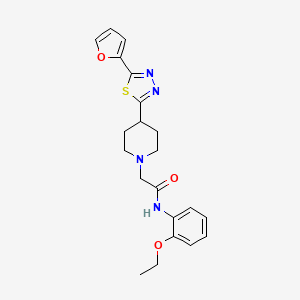
![N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2373595.png)
![4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2373597.png)
![7-(4-fluorophenyl)-2-methyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2373598.png)